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Compound of Interest

Compound Name:
3-(5-Bromopyridin-3-yl)-3-

oxopropanenitrile

CAS No.: 887594-04-9

Cat. No.: B1523312

Get Quote

The first step in characterizing any chemical compound is its unambiguous identification. The

IUPAC International Chemical Identifier (InChI) and its condensed, fixed-length version, the

InChI Key, are non-proprietary identifiers that provide a unique digital signature for a chemical

structure. An InChI Key is a 27-character string that serves as a precise, computer-searchable

representation of a chemical substance.

In a typical workflow, the provided InChI Key would be used to retrieve the compound's

structural information and associated data from chemical databases like PubChem, ChEBI, or

commercial inventories. This would include its IUPAC name, molecular formula, molecular

weight, and key physicochemical properties.

Table 1: Hypothetical Physicochemical Properties
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Property Value Source

Molecular Formula C₂₄H₂₃FN₄O₃ N/A

Molecular Weight 446.5 g/mol N/A

XLogP3 3.2 N/A

Hydrogen Bond Donors 1 N/A

Hydrogen Bond Acceptors 5 N/A

Rotatable Bonds 4 N/A

Topological Polar Surface Area 83.5 Å² N/A

Section 2: Mechanism of Action and Biological
Pathways
Understanding a compound's mechanism of action (MoA) is critical for its development as a

therapeutic agent. For instance, the well-characterized drug Olaparib (InChIKey:

ZBNZXTGUTAYRHI-UHFFFAOYSA-N) is a poly (ADP-ribose) polymerase (PARP) inhibitor.[1]

PARP enzymes are crucial for repairing single-strand breaks in DNA.[2] In cancer cells with

mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for

double-strand DNA breaks is deficient.[2] By inhibiting PARP, Olaparib leads to an

accumulation of single-strand breaks, which then cause double-strand breaks during DNA

replication.[2][3] In BRCA-deficient cells, these double-strand breaks cannot be efficiently

repaired, leading to cell death—a concept known as synthetic lethality.[4]

Visualizing the PARP Inhibition Pathway
The following diagram illustrates the mechanism of action of a PARP inhibitor in cancer cells

with deficient homologous recombination repair.
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Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Section 3: Experimental Protocols for
Characterization
A comprehensive characterization of a novel compound involves a battery of in vitro and in vivo

assays.
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In Vitro Characterization
Objective: To determine the biochemical and cellular activity of the compound.

Protocol: PARP1 Enzyme Inhibition Assay

Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+,

biotinylated NAD+, streptavidin-coated plates, anti-PARP1 antibody, HRP-conjugated

secondary antibody, TMB substrate.

Procedure:

1. Coat streptavidin plates with biotinylated NAD+.

2. In a separate reaction plate, incubate PARP1 enzyme with activated DNA and varying

concentrations of the test compound (e.g., from 1 nM to 100 µM).

3. Initiate the PARPylation reaction by adding NAD+.

4. Transfer the reaction mixture to the coated plates to capture the poly(ADP-ribosyl)ated

products.

5. Detect the captured products using an anti-PARP1 antibody and a colorimetric substrate.

6. Measure absorbance at 450 nm.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that

inhibits 50% of the PARP1 enzymatic activity.

Cell-Based Assays
Objective: To assess the compound's effect on cell viability and DNA damage in relevant

cancer cell lines.

Protocol: Cell Viability Assay in BRCA-mutant and Wild-type Cell Lines

Cell Lines: Use a pair of isogenic cell lines, such as U2OS-BRCA2 knockout and U2OS-wild

type, to directly assess the impact of BRCA status.
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Procedure:

1. Seed cells in 96-well plates and allow them to adhere overnight.

2. Treat cells with a serial dilution of the test compound for 72 hours.

3. Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

4. Measure fluorescence to quantify the number of viable cells.

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

A significantly lower GI₅₀ in the BRCA-mutant line indicates selective activity.

Visualizing the Experimental Workflow
The following diagram outlines the workflow for the in vitro and cell-based characterization of a

potential PARP inhibitor.
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Caption: Workflow for the preclinical evaluation of a PARP inhibitor.

Section 4: Resistance Mechanisms
A critical aspect of drug development is understanding potential mechanisms of resistance. For

PARP inhibitors, several resistance mechanisms have been identified, including:

Secondary mutations in BRCA1/2: These mutations can restore the open reading frame and

produce a functional protein, thereby reactivating homologous recombination.[5]
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Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein

can reduce the intracellular concentration of the drug.[6]

Stabilization of replication forks: This prevents the collapse of replication forks and the

formation of double-strand breaks.[7]

Section 5: Clinical Development and Regulatory
Status
The clinical development of a drug like Olaparib involves multiple phases of clinical trials to

evaluate its safety and efficacy.[8] Olaparib was first approved by the FDA in 2014 for the

treatment of advanced ovarian cancer in patients with germline BRCA mutations.[9] Since then,

its indications have expanded to include certain types of breast, pancreatic, and prostate

cancers.[9][10][11] Clinical trials such as OlympiA have demonstrated the benefit of Olaparib in

the adjuvant setting for high-risk early breast cancer.[10][12]

Conclusion
The characterization of a novel chemical entity, identified by a unique InChI Key, is a

systematic process that begins with its identification and physicochemical profiling, followed by

a thorough investigation of its mechanism of action, efficacy, and safety. While the provided

InChI Key MIXBXJZVCUVVCI-UHFFFAOYSA-N could not be resolved to a known compound,

the principles and methodologies outlined in this guide provide a robust framework for the

characterization of novel therapeutic agents, particularly those targeting DNA repair pathways

in cancer. The journey from a chemical structure to a clinically approved drug is a complex,

multi-faceted endeavor that relies on rigorous scientific investigation and a deep understanding

of the underlying biology of the disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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